molecular formula C18H19NO4S B13126479 Cbz-(S)-benzyl-D-Cys

Cbz-(S)-benzyl-D-Cys

Cat. No.: B13126479
M. Wt: 345.4 g/mol
InChI Key: ATPNWHGYKFXQNF-MRXNPFEDSA-N
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Description

Cbz-(S)-benzyl-D-Cys, also known as carboxybenzyl-(S)-benzyl-D-cysteine, is a derivative of cysteine, an amino acid. The compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to the amino group of the cysteine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino site during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-(S)-benzyl-D-Cys typically involves the protection of the amino group of cysteine with a carboxybenzyl group. This can be achieved through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-(S)-benzyl-D-Cys undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Free amino groups after removal of the carboxybenzyl group.

Scientific Research Applications

Cbz-(S)-benzyl-D-Cys has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential in drug development.

    Industry: Used in the production of pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Cbz-(S)-benzyl-D-Cys primarily involves its role as a cysteine derivative. The thiol group in cysteine can participate in redox reactions, forming disulfide bonds that are essential for protein structure and function. The carboxybenzyl group protects the amino group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-Cys: Similar to Cbz-(S)-benzyl-D-Cys but with the L-configuration of cysteine.

    Fmoc-Cys: Another cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Boc-Cys: Cysteine protected with a tert-butyloxycarbonyl (Boc) group.

Uniqueness

This compound is unique due to its specific stereochemistry (S-configuration) and the presence of a benzyl group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from other cysteine derivatives .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

ATPNWHGYKFXQNF-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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